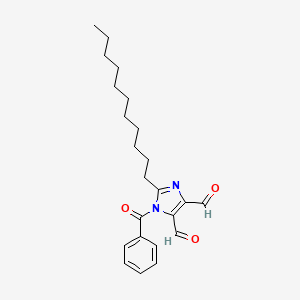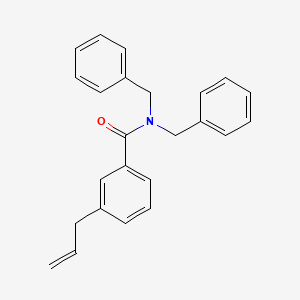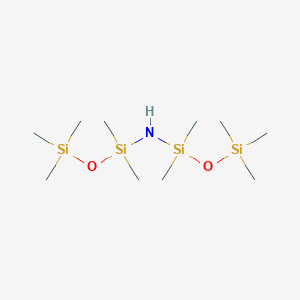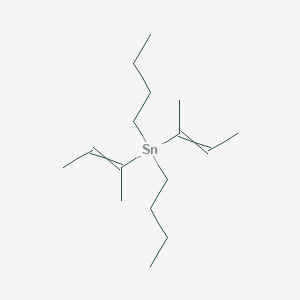
Di(but-2-en-2-yl)(dibutyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(but-2-en-2-yl)(dibutyl)stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds, including this compound, are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(but-2-en-2-yl)(dibutyl)stannane typically involves the reaction of but-2-en-2-yl and dibutyl groups with a tin precursor. One common method is the reaction of dibutyltin dichloride with but-2-en-2-yl magnesium bromide under an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the tin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反应分析
Types of Reactions
Di(but-2-en-2-yl)(dibutyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the but-2-en-2-yl or dibutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
Di(but-2-en-2-yl)(dibutyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
作用机制
The mechanism of action of Di(but-2-en-2-yl)(dibutyl)stannane involves its interaction with molecular targets through its tin-carbon bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic attack on the tin center and subsequent rearrangement or substitution reactions .
相似化合物的比较
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Tributyltin chloride
- Dibutyltin diacetate
Uniqueness
Di(but-2-en-2-yl)(dibutyl)stannane is unique due to the presence of both but-2-en-2-yl and dibutyl groups, which confer distinct chemical properties and reactivity compared to other organotin compounds. Its specific structure allows for unique interactions and applications in various fields .
属性
CAS 编号 |
162733-44-0 |
|---|---|
分子式 |
C16H32Sn |
分子量 |
343.1 g/mol |
IUPAC 名称 |
bis(but-2-en-2-yl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.2C4H7.Sn/c4*1-3-4-2;/h2*1,3-4H2,2H3;2*3H,1-2H3; |
InChI 键 |
XEAAPAZKBPFPCV-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(C(=CC)C)C(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


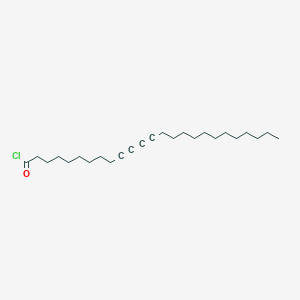
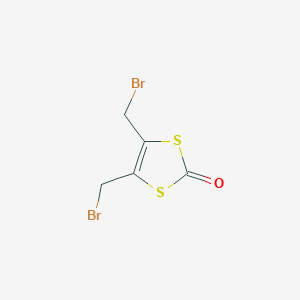
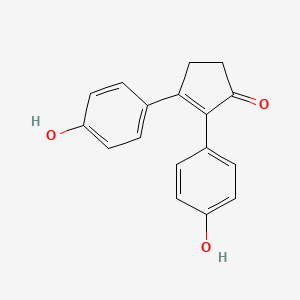

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
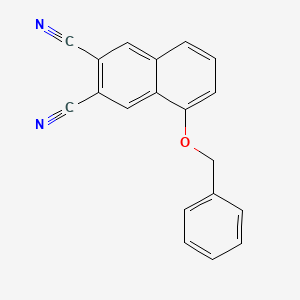
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
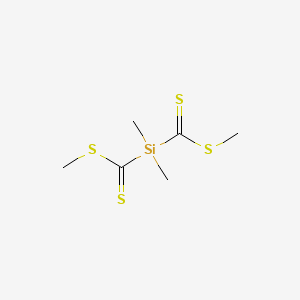
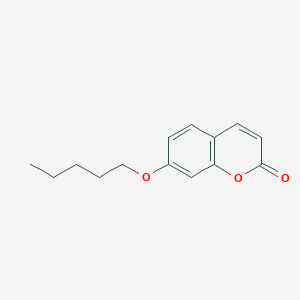
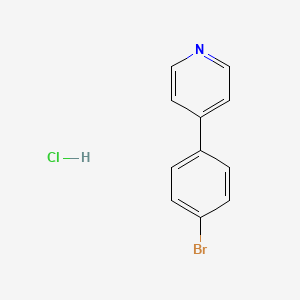
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
